1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one is a chemical compound characterized by its unique thiazole ring structure, which incorporates both sulfur and nitrogen atoms. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The molecular formula for this compound is , and it has a molecular weight of approximately 170.23 g/mol.
The compound can be synthesized through various chemical methods, primarily involving the reaction of thiazole derivatives with amines or carbonyl compounds. It has been studied for its biological properties and potential therapeutic applications.
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one belongs to the class of thiazole derivatives, which are known for their diverse biological activities. These compounds are often explored for their roles as intermediates in drug synthesis and as active pharmaceutical ingredients.
The synthesis of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one typically involves several steps:
The synthesis may utilize methods such as:
The molecular structure of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one features a thiazole ring attached to a propanone backbone. The structure can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 170.23 g/mol |
IUPAC Name | 1-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one |
InChI | InChI=1S/C7H10N2OS/c1-5-7(11-4-9-5)6(10)2-3-8/h4H,2-3,8H2,1H3 |
InChI Key | PATSQAUBNYXTFV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=N1)C(=O)CCN |
The structural data indicates the presence of functional groups that contribute to the compound's reactivity and biological activity.
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one can undergo various chemical reactions:
Types of Reactions:
Common reagents used in these reactions include:
Controlled temperatures and pH levels are essential to ensure desired products are formed.
The mechanism of action for 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one involves its interaction with biological targets:
The physical properties of 1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one include:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
1-Amino-3-(2-methyl-1,3-thiazol-4-yl)propan-2-one has several scientific uses:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8